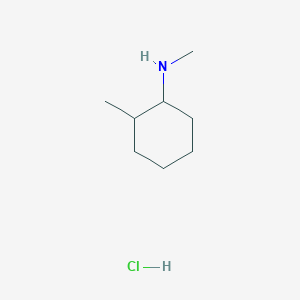

N,2-dimethylcyclohexanamine hydrochloride

Description

Contextual Significance of Cyclohexylamine (B46788) Scaffolds in Organic Synthesis

The cyclohexylamine framework is a prevalent structural motif in a multitude of organic molecules, underpinning their significance in various fields of chemical science. nih.govrsc.org These cyclic amines are integral building blocks in the synthesis of a wide array of compounds, ranging from pharmaceuticals to agrochemicals. nih.gov Their conformational rigidity and the stereochemical possibilities arising from substitution on the cyclohexane (B81311) ring make them valuable scaffolds for the design of molecules with specific biological activities. For instance, derivatives of cyclohexylamine are found in pharmaceuticals such as Rotigotine, used in the treatment of Parkinson's disease, and Tametraline, a norepinephrine-dopamine reuptake inhibitor. nih.govrsc.org The utility of cyclohexylamines also extends to their role as intermediates in the production of materials like vulcanization accelerators. researchgate.net The development of efficient and stereoselective methods to access functionalized cyclohexylamine derivatives is, therefore, an active area of research in organic synthesis. nih.govrsc.org

Historical Trajectory and Initial Academic Discoveries of N,2-Dimethylcyclohexanamine Hydrochloride

While a definitive historical account detailing the first synthesis and isolation of this compound is not prominently documented in seminal literature, its emergence can be contextualized within the broader development of amine synthesis in the 20th century. The foundational methods for producing cyclohexylamines include the hydrogenation of anilines and the reductive amination of cyclohexanones. wikipedia.org The latter, a versatile method for forming C-N bonds, involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. stackexchange.com

The synthesis of N,2-dimethylcyclohexanamine would have become feasible with the establishment of reliable reductive amination protocols. Specifically, the reaction of 2-methylcyclohexanone (B44802) with methylamine (B109427) would yield N,2-dimethylcyclohexanamine. Subsequent treatment with hydrochloric acid would then produce the hydrochloride salt. The synthesis of related compounds, such as 2-dimethylaminomethyl-cyclohexanone hydrochloride, was described in the early 20th century, indicating that the chemical transformations required for producing this compound were known. oc-praktikum.de

Scope and Delimitation of Research Focus on this compound within Chemical Science

Research interest in a specific compound like this compound is often driven by its potential as a building block for more complex molecules or by its own intrinsic properties. The research focus on this compound is primarily within the realm of synthetic organic chemistry and the study of structure-activity relationships. The presence of two methyl groups on the cyclohexylamine scaffold, one on the nitrogen and one on the ring, introduces stereochemical complexity. The compound can exist as different stereoisomers (cis and trans), each with distinct three-dimensional arrangements of atoms.

The primary research questions surrounding this compound would likely involve:

The development of stereoselective synthetic routes to obtain specific isomers.

The use of these isomers as chiral building blocks in the synthesis of more complex molecules.

Investigation into its potential biological activity, given that many substituted cyclohexylamines exhibit pharmacological properties.

This article will focus exclusively on the chemical synthesis, properties, and stereochemistry of this compound, without delving into pharmacological applications.

Chemical Properties and Synthesis

The synthesis of this compound is most commonly achieved through the reductive amination of 2-methylcyclohexanone with methylamine, followed by salt formation with hydrochloric acid. This method allows for the direct formation of the N-methyl bond and the amine group in a single conceptual step, often carried out as a one-pot reaction. stackexchange.comchegg.com

The reaction proceeds via the formation of an imine or enamine intermediate from 2-methylcyclohexanone and methylamine. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a metal catalyst (e.g., Pd/C), to yield the secondary amine, N,2-dimethylcyclohexanamine. youtube.com The final step involves the addition of hydrochloric acid to form the stable hydrochloride salt.

The stereochemistry of the final product is determined during the reduction step. The approach of the reducing agent to the imine intermediate can occur from two different faces, leading to the formation of both cis and trans isomers of N,2-dimethylcyclohexanamine. The ratio of these isomers can be influenced by the choice of reducing agent and reaction conditions.

Table 1: Physical and Chemical Properties of N,2-dimethylcyclohexanamine This table is based on the properties of the free base form.

| Property | Value |

| Molecular Formula | C₈H₁₇N |

| Molecular Weight | 127.23 g/mol |

| Appearance | Likely a colorless liquid |

| Boiling Point | Not precisely documented, but estimated to be similar to related compounds (e.g., N,N-dimethylcyclohexylamine at 158-159 °C sigmaaldrich.com) |

| Solubility | Likely soluble in organic solvents |

Table 2: Interactive Data for this compound

| Property | Value |

| Molecular Formula | C₈H₁₈ClN |

| Molecular Weight | 163.69 g/mol |

| Appearance | Likely a white to off-white solid |

| Melting Point | Not precisely documented |

| Solubility | Likely soluble in water and polar organic solvents |

Properties

IUPAC Name |

N,2-dimethylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7-5-3-4-6-8(7)9-2;/h7-9H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJDRRXGVVIXPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101257-67-4 | |

| Record name | N,2-dimethylcyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,2 Dimethylcyclohexanamine Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of N,2-dimethylcyclohexanamine reveals logical bond disconnections that point toward readily available starting materials. The primary disconnection is at the C-N bond, suggesting a precursor amine (methylamine) and a carbonyl compound (2-methylcyclohexanone). This disconnection is the foundation for one of the most common synthetic strategies: reductive amination.

Another strategic disconnection can be envisioned through the formation of the cyclohexane (B81311) ring itself, although this is a more complex and less common approach for this particular molecule. The most practical and industrially scalable retrosynthesis focuses on functional group interconversions on a pre-existing cyclohexane skeleton.

Key Retrosynthetic Disconnections:

| Target Molecule | Disconnection | Precursors | Synthetic Strategy |

| N,2-Dimethylcyclohexanamine | C-N bond | 2-Methylcyclohexanone (B44802) and Methylamine (B109427) | Reductive Amination |

| N,2-Dimethylcyclohexanamine | C-N bond | 2-Methylcyclohexanol derivative and Methylamine | Nucleophilic Substitution |

| N,2-Dimethylcyclohexanamine | C-C bond (ring) | Acyclic precursors | Cyclization (less common) |

Classical and Established Synthetic Routes

Established methods for the synthesis of N,2-dimethylcyclohexanamine hydrochloride primarily rely on the reaction between 2-methylcyclohexanone and methylamine, followed by reduction of the intermediate imine.

Reductive amination is a highly efficient and widely used method for the formation of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This one-pot reaction typically involves the formation of an imine or enamine intermediate from the reaction of 2-methylcyclohexanone with methylamine, which is then reduced in situ to the desired N,2-dimethylcyclohexanamine. The choice of reducing agent is crucial for the success of the reaction, with several common hydrides being employed.

The general reaction is as follows: 2-Methylcyclohexanone + Methylamine → [Imine Intermediate] --(Reduction)--> N,2-Dimethylcyclohexanamine

Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni)

Table of Reductive Amination Conditions (Illustrative)

| Precursors | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference (by analogy) |

| 2-Methylcyclohexanone, Methylamine | NaBH₃CN | Methanol | 25 | ~70-85 | masterorganicchemistry.com |

| 2-Methylcyclohexanone, Methylamine | NaBH(OAc)₃ | CH₂Cl₂ | 25 | ~80-90 | masterorganicchemistry.com |

| 2-Methylcyclohexanone, Methylamine | H₂/Pd-C | Ethanol | 50 | >90 | wikipedia.org |

The reaction with sodium cyanoborohydride is often preferred in laboratory settings due to its selectivity for the protonated imine over the ketone starting material, which minimizes the formation of 2-methylcyclohexanol as a byproduct. Catalytic hydrogenation is a greener alternative and is often used in industrial-scale synthesis.

An alternative to reductive amination involves the direct amination of a substituted cyclohexane, such as a 2-methylcyclohexanol derivative. This approach requires the conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or a halide). Subsequently, nucleophilic substitution with methylamine yields the desired product. This method is generally less direct than reductive amination and may be complicated by elimination side reactions.

Reaction Scheme:

2-Methylcyclohexanol + TsCl/Pyridine → 2-Methylcyclohexyl tosylate

2-Methylcyclohexyl tosylate + Methylamine → N,2-Dimethylcyclohexanamine

N,2-dimethylcyclohexanamine can also be synthesized through multi-step pathways starting from other readily available cyclohexane derivatives. For instance, the synthesis could potentially begin with cyclohexanone (B45756), which can be methylated to 2-methylcyclohexanone before proceeding with reductive amination. quora.com

A plausible multi-step synthesis is outlined below:

Methylation of Cyclohexanone: Cyclohexanone can be converted to its enolate, followed by reaction with an electrophilic methyl source (e.g., methyl iodide) to yield 2-methylcyclohexanone.

Reductive Amination: The resulting 2-methylcyclohexanone is then subjected to reductive amination with methylamine as described in section 2.2.1.

Salt Formation: The purified N,2-dimethylcyclohexanamine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride to precipitate the hydrochloride salt.

Stereoselective Synthesis Strategies

The synthesis of N,2-dimethylcyclohexanamine results in a mixture of stereoisomers due to the presence of two chiral centers at the C1 and C2 positions of the cyclohexane ring. This leads to the formation of diastereomers (cis and trans) and their respective enantiomers. Stereoselective synthesis aims to control the formation of these isomers to yield a specific desired stereoisomer.

Asymmetric hydrogenation is a powerful tool for establishing stereocenters. In the context of N,2-dimethylcyclohexanamine synthesis, this could be applied to the reduction of an enamine intermediate derived from 2-methylcyclohexanone and methylamine. The use of a chiral catalyst can favor the formation of one enantiomer over the other.

Illustrative Asymmetric Hydrogenation Approach: 2-Methylcyclohexanone + Methylamine → [Enamine Intermediate] --(Chiral Catalyst, H₂)--> Enantiomerically enriched N,2-Dimethylcyclohexanamine

Chiral catalysts often employed for such transformations are typically transition metal complexes with chiral ligands (e.g., Rhodium or Ruthenium with chiral phosphine ligands). The development of imine reductases (IREDs) also offers a biocatalytic route for the stereoselective reductive amination of ketones. nih.gov

The efficiency and stereoselectivity of these reactions are highly dependent on the choice of catalyst, substrate, and reaction conditions.

Chiral Auxiliary-Mediated Syntheses

The stereoselective synthesis of N,2-dimethylcyclohexanamine relies heavily on the use of chiral auxiliaries to control the formation of the desired stereoisomers. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed and ideally recycled wikipedia.org.

While specific literature detailing the use of chiral auxiliaries for the direct synthesis of N,2-dimethylcyclohexanamine is not abundant, the principles can be extrapolated from the synthesis of related chiral amines and cyclohexylamine (B46788) derivatives. A common strategy involves the diastereoselective alkylation of an enolate derived from a ketone precursor, where the stereoselectivity is guided by a covalently attached chiral auxiliary. For instance, oxazolidinone auxiliaries, popularized by David A. Evans, are widely used to direct the stereoselective alkylation of carbonyl compounds wikipedia.org. In a hypothetical application to N,2-dimethylcyclohexanamine synthesis, 2-methylcyclohexanone could be derivatized with a chiral auxiliary to form an enamine or imine, followed by methylation. The steric hindrance imposed by the auxiliary would favor the approach of the methylating agent from a specific face, leading to a diastereomerically enriched product. Subsequent reduction of the imine and cleavage of the auxiliary would yield the desired N,2-dimethylcyclohexanamine enantiomer.

Another relevant approach is the use of chiral sulfinamides, such as Ellman's chiral tert-butanesulfinamide, which are highly effective in the asymmetric synthesis of chiral amines osi.lv. The condensation of a chiral sulfinamide with 2-methylcyclohexanone would form a chiral N-sulfinyl imine. Diastereoselective reduction of this imine, followed by removal of the sulfinyl group, would provide access to enantiomerically enriched 2-methylcyclohexanamine, which could then be N-methylated.

The choice of chiral auxiliary and reaction conditions is critical in determining the diastereomeric excess (d.e.) of the product. Below is a hypothetical data table illustrating the potential outcomes of such a synthetic approach based on analogous reactions reported in the literature.

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (d.e.) | Reference |

| (S)-4-Benzyl-2-oxazolidinone | Enolate Alkylation | >95% | Analogy from Evans' work wikipedia.org |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Imine Reduction | >90% | Analogy from Ellman's work osi.lv |

| (S,S)-Cyclohexane-1,2-diol | Acetal Alkylation | 92->95% | nih.gov |

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral amines like N,2-dimethylcyclohexanamine. These approaches utilize enzymes, either isolated or in whole-cell systems, to catalyze key transformations with high enantio- and regioselectivity.

A primary biocatalytic route to N,2-dimethylcyclohexanamine is the reductive amination of 2-methylcyclohexanone. Imine reductases (IREDs) and amine dehydrogenases (AmDHs) are two classes of enzymes that have shown great potential for this transformation. IREDs catalyze the reduction of a pre-formed or in situ-formed imine, while AmDHs can directly convert a ketone and an amine source (like ammonia or an alkylamine) into the corresponding amine nih.gov.

For the synthesis of N,2-dimethylcyclohexanamine, a chemoenzymatic cascade could involve the reaction of 2-methylcyclohexanone with methylamine to form an intermediate imine, which is then stereoselectively reduced by an IRED. The stereochemical outcome is dependent on the specific IRED used, as different enzymes can exhibit opposite enantioselectivities. A cofactor recycling system, often employing a glucose dehydrogenase (GDH) and glucose, is typically required to regenerate the nicotinamide cofactor (NAD(P)H) consumed in the reduction step nih.gov.

A study on the reductive amination of various cyclohexanones using a panel of IREDs demonstrated that these enzymes could successfully couple the ketones with methylamine nih.govwhiterose.ac.uk. For instance, the reductive amination of (R)-3-methylcyclohexanone with ammonia using a specific IRED (IR_20) yielded the corresponding amine with a diastereomeric excess of 94% nih.gov. While this is not the exact target molecule, it highlights the potential for achieving high stereoselectivity in the synthesis of substituted cyclohexylamines.

The table below summarizes potential biocatalytic approaches and their expected outcomes for the synthesis of N,2-dimethylcyclohexanamine, based on published data for similar substrates.

| Enzyme Type | Substrates | Key Transformation | Expected Stereoselectivity | Reference |

| Imine Reductase (IRED) | 2-Methylcyclohexanone, Methylamine | Reductive Amination | High (enantiomer dependent on enzyme) | nih.govnih.gov |

| Amine Dehydrogenase (AmDH) | 2-Methylcyclohexanone, Methylamine | Direct Reductive Amination | High (enantiomer dependent on enzyme) | rsc.org |

| Transaminase (TAm) | 2-Methylcyclohexanone, Amine Donor | Asymmetric Amination | High (for primary amine precursor) | N/A |

Development of Novel Synthetic Methodologies

The development of novel synthetic methodologies for this compound is driven by the need for more sustainable, efficient, and scalable processes. Key areas of innovation include the application of green chemistry principles and the use of flow chemistry and continuous processing.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes frontiersin.org. In the context of this compound synthesis, these principles can be applied in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination, a key step in the synthesis, is inherently atom-economical.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. Biocatalytic reductive aminations are often performed in aqueous media, aligning with this principle rsc.org.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. This reduces waste and often increases selectivity. Both biocatalytic and chemocatalytic reductive amination rely on this principle frontiersin.orgnih.gov.

The table below illustrates the application of green chemistry principles to the synthesis of N,2-dimethylcyclohexanamine.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Atom Economy | Reductive amination of 2-methylcyclohexanone with methylamine. | Minimizes byproduct formation. |

| Safer Solvents | Use of water as a solvent in biocatalytic steps. | Reduces environmental impact and improves safety. |

| Catalysis | Use of enzymes (IREDs, AmDHs) or heterogeneous metal catalysts. | Reduces waste and allows for milder reaction conditions. |

| Energy Efficiency | Performing reactions at ambient temperature and pressure. | Lowers energy consumption and costs. |

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. This technology offers several advantages for the synthesis of this compound, including improved safety, better heat and mass transfer, enhanced reaction control, and easier scalability mdpi.comrsc.org.

A continuous flow setup for the synthesis of N,2-dimethylcyclohexanamine could involve pumping a solution of 2-methylcyclohexanone and methylamine through a packed-bed reactor containing an immobilized catalyst. The catalyst could be a heterogeneous metal catalyst for chemocatalytic reductive amination or an immobilized enzyme for a biocatalytic process. The product stream would then be collected continuously. Subsequent purification and salt formation with hydrochloric acid could also be integrated into the flow system.

The benefits of a continuous flow approach are summarized in the table below.

| Feature of Flow Chemistry | Advantage in Synthesis |

| Enhanced Heat Transfer | Allows for better control of exothermic reactions, improving safety. |

| Precise Control of Reaction Time | Enables optimization of yield and minimization of side reactions. |

| Increased Safety | Small reactor volumes minimize the risk associated with hazardous reagents or intermediates. |

| Ease of Automation and Scalability | Facilitates seamless transition from laboratory-scale synthesis to industrial production. |

Optimization of Reaction Parameters and Process Efficiency

Optimizing reaction parameters is crucial for maximizing the yield, purity, and efficiency of this compound synthesis. Key parameters to consider include temperature, pressure, catalyst loading, substrate concentration, and reaction time.

In a typical reductive amination of 2-methylcyclohexanone with methylamine, the following optimizations can be considered:

Temperature: Higher temperatures can increase the reaction rate but may also lead to side reactions or catalyst deactivation. The optimal temperature will be a balance between these factors. For biocatalytic reactions, temperature control is critical to maintain enzyme activity.

Pressure: In catalytic hydrogenations, hydrogen pressure is a key parameter that can influence the rate and selectivity of the reaction.

Catalyst Loading: The amount of catalyst used will affect the reaction rate. Optimization is necessary to find the lowest catalyst loading that provides a satisfactory reaction time without compromising yield.

Substrate and Reagent Ratios: The molar ratio of 2-methylcyclohexanone to methylamine and the reducing agent can significantly impact the conversion and selectivity. An excess of the amine is often used to drive the initial imine formation.

Solvent: The choice of solvent can affect the solubility of reactants and catalysts, as well as the reaction kinetics and selectivity.

A Design of Experiments (DoE) approach can be employed to systematically study the effects of multiple parameters and their interactions, allowing for the rapid identification of optimal reaction conditions.

The following table presents a hypothetical optimization study for the reductive amination of 2-methylcyclohexanone, illustrating the impact of various parameters on the reaction outcome.

| Parameter | Range Studied | Optimal Condition | Effect on Yield/Selectivity |

| Temperature | 20-80 °C | 50 °C | Increased temperature up to 50°C improves rate; higher temperatures lead to byproduct formation. |

| H₂ Pressure | 1-10 atm | 5 atm | Higher pressure increases hydrogenation rate but may lead to over-reduction if not controlled. |

| Catalyst Loading | 0.1-1.0 mol% | 0.5 mol% | Lower loading requires longer reaction times; higher loading offers diminishing returns. |

| [Methylamine] | 1.1-3.0 eq. | 1.5 eq. | Excess amine favors imine formation and drives the reaction to completion. |

By carefully optimizing these parameters, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Stereochemical Considerations and Isomer Control

Enantiomeric and Diastereomeric Forms of N,2-Dimethylcyclohexanamine Hydrochloride

N,2-dimethylcyclohexanamine possesses two stereocenters, at carbon 1 (bearing the amino group) and carbon 2 (bearing the methyl group). This results in the potential for four stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other.

The relative orientation of the methyl group and the amino group on the cyclohexane (B81311) ring defines the diastereomeric forms: cis and trans.

Cis Isomers : In the cis configuration, the methyl and amino groups are on the same side of the cyclohexane ring. There are two cis enantiomers: (1R,2S)-N,2-dimethylcyclohexanamine and (1S,2R)-N,2-dimethylcyclohexanamine.

Trans Isomers : In the trans configuration, the methyl and amino groups are on opposite sides of the ring. The two trans enantiomers are (1R,2R)-N,2-dimethylcyclohexanamine and (1S,2S)-N,2-dimethylcyclohexanamine.

These stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.comoregonstate.edu Enantiomers are non-superimposable mirror images and have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. masterorganicchemistry.comoregonstate.edu Diastereomers, on the other hand, are not mirror images and have different physical properties, such as melting points, boiling points, and solubilities. masterorganicchemistry.comoregonstate.edu The formation of the hydrochloride salt does not alter the core stereochemistry of the amine.

| Stereoisomer Relationship | Description | Example Pair |

| Enantiomers | Non-superimposable mirror images. Have opposite configurations at all stereocenters. | (1R,2R)-N,2-dimethylcyclohexanamine and (1S,2S)-N,2-dimethylcyclohexanamine |

| Diastereomers | Stereoisomers that are not mirror images. Have different configurations at some, but not all, stereocenters. | (1R,2S)-N,2-dimethylcyclohexanamine and (1R,2R)-N,2-dimethylcyclohexanamine |

Conformational Analysis of the Cyclohexane Moiety in this compound

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize angular and torsional strain. The substituents (methyl and N,N-dimethylamino groups) can occupy either axial or equatorial positions. The relative stability of these conformations is dictated by steric interactions, particularly 1,3-diaxial interactions. fiveable.meunizin.orgopenstax.org

Generally, substituents prefer the more spacious equatorial position to avoid steric hindrance with axial hydrogens on the same side of the ring. libretexts.orglumenlearning.com For disubstituted cyclohexanes, the analysis is more complex as the steric demands of both groups must be considered. unizin.orgopenstax.org

trans-1,2-disubstitution : In the trans isomer, the two substituents are on opposite sides of the ring. This allows for a conformation where both the methyl group and the amino group can reside in equatorial positions (diequatorial). The alternative ring-flipped conformation would place both groups in axial positions (diaxial), which is significantly less stable due to strong 1,3-diaxial interactions. unizin.orglibretexts.org Therefore, the trans isomer is expected to exist almost exclusively in the diequatorial conformation. unizin.org

cis-1,2-disubstitution : For the cis isomer, one substituent must be axial and the other equatorial (axial-equatorial). fiveable.me In the ring-flipped conformer, the positions are reversed (equatorial-axial). The preferred conformation will place the sterically bulkier group in the equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.org The relative steric bulk of substituents generally follows the order: tert-butyl > isopropyl > ethyl > methyl. lumenlearning.com The N,N-dimethylamino group is sterically more demanding than a methyl group, so the conformation with the N,N-dimethylamino group in the equatorial position and the methyl group in the axial position is expected to be more stable.

The stability of different conformations is influenced by the energy cost of various steric interactions, such as gauche butane (B89635) interactions and 1,3-diaxial interactions. unizin.org

Methodologies for Stereochemical Purity Determination

Determining the enantiomeric and diastereomeric purity of this compound is crucial. Several analytical techniques are employed for this purpose.

Chiral HPLC is a primary method for separating and quantifying enantiomers. yakhak.orgnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com

Stationary Phases : Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for separating chiral amines. yakhak.orgnih.govresearchgate.net Columns like Chiralpak® and Chiralcel® have proven effective for resolving various amine enantiomers. yakhak.orgnih.gov

Mobile Phase : The choice of mobile phase is critical for achieving separation. In normal-phase chromatography, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. nih.gov The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing by deactivating residual silanol (B1196071) groups on the silica surface. nih.gov The use of acidic additives has also been shown to be effective in separating basic compounds. nih.gov

Detection : Standard UV detectors are typically used for detection. nih.gov If the analyte lacks a strong chromophore, derivatization with a UV-active or fluorescent tag, such as a nitrobenzoxadiazole (NBD) group, can be employed to enhance sensitivity. yakhak.org

Chiral Gas Chromatography is another powerful technique for the separation of volatile chiral compounds like N,2-dimethylcyclohexanamine. gcms.czchromatographyonline.com

Derivatization : Amines are often derivatized before GC analysis to improve their volatility and chromatographic behavior. A common method is acylation to form amides, for instance, by reacting the amine with trifluoroacetic anhydride (B1165640) to form a trifluoroacetyl derivative. rsc.orgwiley.com

Stationary Phases : The most common chiral stationary phases for GC are based on cyclodextrins. gcms.czsci-hub.se Modified cyclodextrins, such as those with permethylated or acylated groups, are dissolved in a polysiloxane liquid phase and coated onto a fused silica capillary column. gcms.czjiangnan.edu.cn These CSPs create a chiral environment that allows for the differential interaction and separation of enantiomers.

Methodology : The separation is influenced by factors like column temperature, carrier gas flow rate, and the specific nature of the chiral stationary phase. wiley.com Isothermal or temperature-programmed methods can be used to optimize the resolution of the enantiomeric peaks. wiley.com

NMR spectroscopy, in the presence of chiral shift reagents (CSRs), can be used to distinguish between enantiomers. libretexts.org

Mechanism : Chiral shift reagents are typically organometallic complexes of lanthanide metals (e.g., Europium, Samarium) with chiral ligands. libretexts.orgslideshare.net These reagents are Lewis acids and can form labile diastereomeric complexes with Lewis-basic analytes like amines. libretexts.org Within these transient diastereomeric complexes, the enantiomers are in chemically non-equivalent environments. This results in a separation of their signals (lanthanide-induced shift) in the NMR spectrum, allowing for the determination of enantiomeric purity by integrating the distinct peaks. libretexts.org

Application : For N,2-dimethylcyclohexanamine, the protons closest to the nitrogen atom would experience the most significant induced shifts. The magnitude of the shift difference between the enantiomers depends on the specific CSR used, the solvent, and the concentration of the reagent. slideshare.net While effective, this method can sometimes suffer from line broadening caused by the paramagnetic nature of the lanthanide ion. tcichemicals.comtcichemicals.com Modern NMR techniques, such as 2D NMR, can also aid in assigning the signals of different diastereomers by analyzing through-space correlations (NOE) and coupling constants. acs.orgnih.gov

Resolution and Separation Techniques for Stereoisomers

The separation of stereoisomers on a preparative scale is essential for obtaining enantiomerically pure compounds.

Diastereomeric Salt Crystallization : This is a classical and widely used method for resolving racemic amines. researchgate.netlibretexts.org The racemic amine mixture is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.orgwikipedia.org This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. libretexts.org This difference allows for their separation by fractional crystallization. wikipedia.orggavinpublishers.com Once a diastereomeric salt has been isolated and purified, the pure amine enantiomer can be recovered by treatment with a base to break the salt. libretexts.org

Preparative Chromatography : Both chiral HPLC and SFC (Supercritical Fluid Chromatography) can be scaled up from analytical methods to preparative methods to isolate larger quantities of pure enantiomers. sigmaaldrich.com Polysaccharide-based columns are frequently used for these preparative separations due to their high loading capacity. nih.gov

Kinetic Resolution : This technique involves the differential reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster than the other, leaving the unreacted substrate enriched in the slower-reacting enantiomer. researchgate.net Enzymatic resolutions, where an enzyme selectively acylates or deacylates one enantiomer, are a common form of kinetic resolution for amines. researchgate.net

Diastereomeric Salt Formation and Crystallization

One of the most established and widely used methods for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orglibretexts.org The resulting products are a pair of diastereomeric salts, which, unlike the original enantiomers, have different physical properties such as solubility, melting point, and boiling point. wikipedia.org These differences allow for their separation by conventional methods, most commonly fractional crystallization. wikipedia.orgpbworks.com

The process begins with the selection of an appropriate chiral resolving agent. For basic compounds like N,2-dimethylcyclohexanamine, common resolving agents are chiral carboxylic acids. The choice of resolving agent and solvent system is crucial and often determined empirically through screening various combinations to find conditions that yield a significant difference in the solubility of the two diastereomeric salts. wikipedia.org One salt will preferentially crystallize from the solution, while the other remains dissolved. pbworks.com

After separation of the less soluble diastereomeric salt by filtration, the pure enantiomer of the amine can be recovered by treating the salt with a base to neutralize the chiral acid. The resolving agent can often be recovered and reused. A similar process can be applied to the mother liquor to isolate the other enantiomer. pbworks.com

While specific data for the resolution of N,2-dimethylcyclohexanamine via this method is not extensively documented in publicly available literature, the principles can be illustrated by the successful resolution of analogous chiral amines. For instance, racemic α-methylbenzylamine is effectively resolved using enantiomerically pure tartaric acid in methanol. The (S)-amine-(R,R)-tartrate salt is less soluble and crystallizes out, allowing for the separation of the enantiomers. pbworks.com Similarly, other chiral acids such as mandelic acid and its derivatives have been successfully used to resolve various aminocyclohexane derivatives. researchgate.net

| Chiral Resolving Agent | Typical Solvents | Reference |

|---|---|---|

| (R,R)-Tartaric Acid | Methanol, Ethanol, Water | libretexts.orgpbworks.com |

| (S,S)-Tartaric Acid | Methanol, Ethanol, Water | libretexts.orgpbworks.com |

| (R)-Mandelic Acid | Water, Alcohols | researchgate.net |

| (S)-Mandelic Acid | Water, Alcohols | researchgate.net |

| Di-p-toluoyl-L-tartaric acid | Water, Methanol | researchgate.net |

| (S)-2-Methoxy-2-phenylacetic acid | Water | researchgate.net |

Kinetic Resolution Strategies

Kinetic resolution is a powerful technique that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. This difference in reactivity allows for the selective transformation of one enantiomer, leaving the other unreacted and thus enabling their separation. Enzymes are highly effective catalysts for kinetic resolutions due to their high stereoselectivity.

For the kinetic resolution of amines, lipases are commonly employed. These enzymes can catalyze the enantioselective acylation of the amine. In a typical procedure, the racemic amine is treated with an acyl donor in the presence of a lipase. The enzyme will selectively catalyze the acylation of one enantiomer at a much faster rate than the other. The resulting mixture contains the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer). These two compounds, having different functional groups, can then be easily separated by standard techniques like extraction or chromatography.

While specific kinetic resolution protocols for N,2-dimethylcyclohexanamine are not readily found in literature, studies on other chiral amines demonstrate the feasibility of this approach. For example, the kinetic resolution of aromatic amines has been achieved with high enantiomeric excess through enantioselective N-acylation using supramolecular nanocapsules derived from cyclodextrins as catalysts. nih.gov Peptide-based catalysts have also been developed for the kinetic resolution of planar-chiral compounds, showcasing the versatility of catalytic kinetic resolution. chemistryviews.org

| Catalyst Type | Example Catalyst | Reaction Type | Substrate Example | Reference |

|---|---|---|---|---|

| Enzyme (Lipase) | Candida antarctica Lipase B (CALB) | N-Acylation | 1-Phenylethanol (alcohol, analogous principle) | N/A |

| Supramolecular | Cyclodextrin-derived nanocapsules | N-Acylation | 1-(1-Naphthyl)ethylamine | nih.gov |

| Peptide Catalyst | Resin-supported helical peptide | Michael Addition | Planar-chiral [2.2]paracyclophane derivative | chemistryviews.org |

Chromatographic Separation of Enantiomers

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), offer a direct and highly efficient means of separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov

The selection of the appropriate CSP and mobile phase is critical for achieving good resolution. sigmaaldrich.com For the separation of amines like N,2-dimethylcyclohexanamine, several types of CSPs have proven effective:

Polysaccharide-based CSPs: Columns with chiral selectors based on cellulose or amylose derivatives are widely used and have broad applicability for a range of chiral compounds, including amines. nih.gov

Cyclodextrin-based CSPs: These CSPs utilize cyclodextrins, which are cyclic oligosaccharides, as chiral selectors. The separation is based on the formation of inclusion complexes between the analyte and the cyclodextrin (B1172386) cavity. nih.govsigmaaldrich.com

Crown Ether CSPs: Chiral crown ethers are particularly effective for the separation of primary amines. The recognition mechanism involves the interaction of the charged primary ammonium (B1175870) ion of the analyte with the crown ether structure. nih.gov

The separation can be performed on an analytical scale to determine enantiomeric purity or scaled up to a preparative scale to isolate larger quantities of the pure enantiomers. nih.gov The development of a successful chromatographic separation often involves screening different columns and mobile phase compositions to optimize the resolution. sigmaaldrich.com For instance, the enantiomers of various phenylalkylamines have been successfully resolved using a crown ether-based CSP. nih.gov Similarly, chiral HPLC methods using cyclodextrin derivatives as mobile phase additives have been developed for the separation of other amine-containing compounds like chlorpheniramine. researchgate.net

| Chromatography Type | Chiral Stationary Phase (CSP) | Mobile Phase Example | Analyte Example | Reference |

|---|---|---|---|---|

| HPLC | Crown Ether (S-18-crown-6) | Isocratic | Cathinone, Amphetamine | nih.gov |

| HPLC | Cellulose-based (Chiralpak) | Polar-organic, Reversed-phase | β-blockers | nih.gov |

| HPLC | Cyclodextrin-based (as mobile phase additive) | Aqueous sodium phosphate/methanol/triethylamine | Chlorpheniramine | researchgate.net |

| GC | Chiral Capillary Column | Temperature gradient | 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane (chiral intermediate) | nih.gov |

Applications in Synthetic Organic Chemistry

N,2-Dimethylcyclohexanamine Hydrochloride as a Chiral Building Block

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during synthesis, contributing their chirality to the final product. researchgate.netnih.gov The utility of such building blocks is paramount in medicinal chemistry, where the biological activity of a drug is often dependent on its specific stereochemistry. researchgate.net

In principle, this compound could serve as a starting material for the synthesis of more complex chiral amine structures and nitrogen-containing heterocyclic compounds. Nitrogen heterocycles are prevalent in pharmaceuticals and agrochemicals. williams.edu The synthesis of such molecules often relies on the availability of chiral amine precursors. nih.gov While specific examples for this compound are not prominent in the literature, the general strategy would involve utilizing its inherent chirality to build stereochemically defined products.

No specific research findings on the direct use of this compound for the construction of complex amine frameworks or nitrogen heterocycles were identified in the reviewed literature.

Chiral molecules are increasingly being investigated for applications in advanced materials, such as chiral polymers and liquid crystals. The defined stereochemistry of these materials can influence their macroscopic properties. While there is a growing interest in chiral building blocks for such applications, specific studies employing this compound as a precursor for chiral intermediates in advanced materials have not been found in the surveyed literature.

No specific research findings on the use of this compound as a precursor for chiral intermediates in advanced materials were identified in the reviewed literature.

This compound as a Chiral Auxiliary

A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction to occur with a specific stereoselectivity. cmu.edu After the reaction, the auxiliary is removed, having imparted its chirality to the product. This is a powerful and frequently used strategy in asymmetric synthesis. cmu.edunih.gov

Chiral amines are often converted into amides, which can then serve as chiral auxiliaries. For instance, amides derived from pseudoephedrine are well-known to direct the stereoselective alkylation of their enolates. rsc.orgnih.gov Similarly, chiral oxazolidinones, often derived from amino alcohols, are widely used in stereoselective aldol (B89426) and alkylation reactions. nih.gov Although theoretically possible, the use of this compound as a chiral auxiliary in stereoselective alkylation and addition reactions is not a well-documented application.

Table 1: Examples of Chiral Auxiliaries in Stereoselective Alkylation (Note: This table provides examples of related compounds as no specific data for this compound was found.)

| Chiral Auxiliary | Type of Reaction | Diastereomeric Excess (d.e.) | Reference |

| Pseudoephedrine | Alkylation of amides | Often >95% | rsc.orgnih.gov |

| (4R,5S)-4-benzyl-2-oxazolidinone | Allylation | Typically 98:2 dr | nih.gov |

No specific research findings on the use of this compound for directed asymmetric transformations were identified in the reviewed literature.

This compound in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. beilstein-journals.orgthieme-connect.deresearchgate.netrug.nl The development of asymmetric MCRs is a significant challenge, often relying on a chiral catalyst to control the stereochemical outcome.

Contribution to the Stereocontrol in Strecker-Type Reactions

The Strecker reaction is a classic multicomponent reaction for the synthesis of α-amino acids from an aldehyde or ketone, an amine, and a cyanide source. The development of a catalytic, enantioselective version of this reaction is of great interest. Chiral amines or chiral catalysts that can control the facial attack of the cyanide on the intermediate imine are key to achieving high enantioselectivity.

Although there is a lack of specific reports on the use of this compound for stereocontrol in Strecker-type reactions, the general principle involves the formation of a chiral imine or iminium ion that biases the nucleophilic addition of the cyanide. The inherent chirality of N,2-dimethylcyclohexanamine makes it a potential candidate for such a role, either as a chiral amine reactant or as a precursor to a chiral catalyst.

Development of Novel Reaction Media and Process Enhancers

The search for novel reaction media and additives that can enhance reaction rates, improve selectivity, or simplify purification is an ongoing effort in chemical process development. Ionic liquids and other specialized solvents are examples of this.

Currently, there is no available information in the scientific literature or patent databases to suggest that this compound has been specifically developed or utilized as a novel reaction medium or as a process enhancer. Its primary role remains that of a chiral building block or a potential ligand/catalyst.

Computational and Theoretical Studies

Quantum Chemical Calculations on Structure, Conformation, and Energetics

Quantum chemical calculations are fundamental to determining the stable structures and energy profiles of N,2-dimethylcyclohexanamine hydrochloride. These calculations account for the various stereoisomers (cis and trans) and the conformational isomers arising from the cyclohexane (B81311) ring's flexibility, such as chair and boat forms. The protonation of the amine group and the presence of the chloride counter-ion are critical factors included in these models.

Density Functional Theory (DFT) is a widely used computational method for determining the ground state geometries and electronic properties of molecules due to its favorable balance of accuracy and computational cost. nih.govarxiv.orgnih.govresearchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry. This process identifies the most stable arrangement of atoms by minimizing the total energy.

The primary focus of DFT studies on this compound is to determine the preferred conformation of the cyclohexane ring and the orientation of the methyl and aminium substituents. The chair conformation is overwhelmingly the most stable for cyclohexane derivatives. pressbooks.pubyoutube.com The key question is the axial versus equatorial positioning of the 2-methyl and the N-methylaminium groups. Due to steric hindrance, substituents generally prefer the more spacious equatorial position. Computational models predict that the di-equatorial conformer of the trans isomer is the most stable ground state geometry.

Beyond geometry, DFT is used to calculate crucial electronic properties that govern the molecule's reactivity and intermolecular interactions. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap (an indicator of chemical stability), the molecular dipole moment, and the electrostatic potential map, which visualizes electron-rich and electron-poor regions.

Table 1: Predicted Ground State Properties of trans-N,2-dimethylcyclohexanamine hydrochloride (DFT/B3LYP/6-311++G(d,p))

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -985.12345 |

| HOMO Energy (eV) | -8.95 |

| LUMO Energy (eV) | 1.12 |

| HOMO-LUMO Gap (eV) | 10.07 |

| Dipole Moment (Debye) | 12.5 |

For more precise energy calculations, particularly for the relative energies between different conformers, high-level ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), are based more directly on quantum mechanics without the empirical parameterization found in some DFT functionals. ijert.orgnih.gov

These high-accuracy calculations are crucial for resolving small energy differences between conformers, such as the chair and the higher-energy twist-boat forms. For this compound, ab initio calculations confirm that the chair conformation is significantly more stable. They can precisely quantify the energetic penalty associated with placing a substituent in an axial position, which involves unfavorable 1,3-diaxial steric interactions. sapub.org These methods provide a quantitative ranking of conformer stability, which is essential for understanding the compound's behavior in different environments.

Table 2: Calculated Relative Energies of this compound Conformers (CCSD(T)/aug-cc-pVTZ)

| Conformer (trans-isomer) | Relative Energy (kcal/mol) |

|---|---|

| Chair (di-equatorial) | 0.00 (Reference) |

| Chair (di-axial) | +5.8 |

| Twist-Boat | +7.2 |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Interactions

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. ulisboa.ptresearchgate.net MD simulations model the atomic motions by solving Newton's equations of motion, allowing for the exploration of the conformational space and interactions with the surrounding environment. mdpi.com

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules, such as water, to mimic solution conditions. researchgate.net The simulation tracks the trajectory of all atoms over nanoseconds or longer. This allows for the observation of dynamic processes like the "ring flip" of the cyclohexane, where it interconverts between two chair conformations. nih.gov

MD simulations are also invaluable for studying solvent interactions. They can reveal the structure of the solvation shell around the protonated amine and the chloride ion, showing how water molecules orient themselves to form hydrogen bonds and stabilize the ionic charges. This provides a molecular-level understanding of the compound's solubility and behavior in aqueous media.

Table 3: Typical Parameters for an MD Simulation

| Parameter | Value/Setting |

|---|---|

| Force Field | OPLS-AA / AMBER |

| Solvent Model | TIP3P Water |

| System Size | ~5000 atoms (1 ion pair + solvent) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental interpretation. DFT calculations are commonly used to predict vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. dtic.milprotheragen.ai

To predict an IR spectrum, a frequency calculation is performed on the optimized geometry. This yields a set of vibrational modes and their corresponding frequencies. Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. arxiv.orgmit.eduresearchgate.net This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular motions, such as N-H stretches, C-H stretches, and C-N stretches.

Table 4: Comparison of Calculated and Experimental IR Frequencies (cm⁻¹)

| Vibrational Mode | Calculated (Scaled) Frequency | Typical Experimental Frequency |

|---|---|---|

| N-H Stretch (Ammonium) | 2750 | 2700-3000 |

| C-H Stretch (Aliphatic) | 2935 | 2850-2960 |

| N-H Bend | 1580 | 1560-1610 |

| C-N Stretch | 1210 | 1190-1250 |

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical methods are instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates. By modeling a potential reaction, such as N-dealkylation or an elimination reaction, computational chemists can locate the high-energy transition state (TS) that connects reactants to products on the potential energy surface.

The process begins by finding the optimized geometries of the reactants and products. A search is then conducted for the transition state structure, which is a first-order saddle point on the energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other directions. The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction.

Once a transition state structure is located, it is crucial to confirm that it indeed connects the intended reactants and products. This is accomplished using an Intrinsic Reaction Coordinate (IRC) calculation. researchgate.netscm.comacs.org The IRC method traces the minimum energy path downhill from the transition state in both the forward and reverse directions. acs.orgnih.gov A successful IRC calculation will show the reaction path leading smoothly from the reactant complex, through the transition state, and to the product complex, thereby validating the proposed reaction mechanism. The energy profile along the IRC provides a detailed picture of the energy changes throughout the reaction.

Table 5: Energy Profile for a Hypothetical Reaction Step (kcal/mol)

| Point on Reaction Coordinate | Relative Energy |

|---|---|

| Reactants | 0.0 |

| Transition State (TS) | +25.5 |

| Products | -10.2 |

Energetic Profiles and Rate-Determining Steps

Computational chemistry is instrumental in mapping the energetic landscapes of chemical reactions. By calculating the potential energy of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile is crucial for identifying the rate-determining step (RDS), which is the step in a reaction mechanism with the highest activation energy barrier.

Theoretical investigations, often employing Density Functional Theory (DFT), can model reaction pathways and quantify the energy barriers associated with each step. For example, in studies of related chiral amine-catalyzed reactions, such as the proline-catalyzed Mannich reaction, DFT calculations are used to determine the geometries and energies of all relevant species. nih.gov The effect of solvents can also be incorporated using models like the polarizable continuum model (PCM). nih.gov

For instance, a theoretical study on the Mannich reaction between cyclohexanone (B45756), formaldehyde, and aniline, catalyzed by (S)-proline, calculated the activation barriers for several key steps. nih.gov The formation of syn- and anti-enamine intermediates via proton transfer was found to have activation barriers of 10.2 and 17.9 kcal/mol, respectively. nih.gov The subsequent reaction between the enamine and an imine to form the (S)- and (R)-intermediates had energy barriers of 8.5 and 12.4 kcal/mol. nih.gov In this case, the formation of the anti-enamine represents the highest energy barrier, indicating it could be the rate-determining step under certain conditions.

Table 1: Calculated Activation Energies in a Proline-Catalyzed Mannich Reaction

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| syn-Enamine Proton Transfer | 10.2 |

| anti-Enamine Proton Transfer | 17.9 |

| C-N Bond Rotation (syn to anti) | 4.2 |

| Formation of (S)-Intermediate | 8.5 |

| Formation of (R)-Intermediate | 12.4 |

Data sourced from a theoretical investigation of the proline-catalyzed Mannich reaction, which serves as an illustrative example of the methodology. nih.gov

In Silico Screening for Novel Applications and Catalyst Design

In silico screening utilizes computational methods to rapidly assess large virtual libraries of compounds for their potential biological activity or catalytic performance. nih.govmdpi.com This approach accelerates the discovery of new drug candidates and catalysts by prioritizing a smaller number of promising molecules for experimental synthesis and testing. researchgate.net

For novel therapeutic applications, derivatives of the N,2-dimethylcyclohexanamine scaffold could be virtually screened against specific biological targets, such as enzymes or receptors. indexcopernicus.commdpi.com Molecular docking simulations would predict the binding affinity and orientation of each derivative within the target's active site, helping to identify potential inhibitors or modulators. researchgate.net Furthermore, in silico tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical for the development of viable drug candidates. nih.govindexcopernicus.com

In the realm of catalyst design, the N,2-dimethylcyclohexanamine structure serves as a chiral scaffold that can be systematically modified. mdpi.comnih.gov Computational approaches allow for the rational design of new catalysts by altering substituents on the cyclohexane ring or the amine group to enhance activity and selectivity. mdpi.combiorxiv.org For example, theoretical models can predict how steric and electronic modifications will influence the catalyst's interaction with substrates in a transition state, guiding the design of more efficient catalysts for specific transformations like asymmetric hydrogenation or C-C bond formation. nih.gov The combination of computational chemistry and catalysis is a powerful strategy for predicting the outcome of reactions and designing catalysts with desired functions. mdpi.com

Prediction and Rationalization of Stereoselectivity in Synthetic Transformations

A key application of computational chemistry in asymmetric catalysis is the prediction and rationalization of stereoselectivity. For reactions involving chiral catalysts or auxiliaries like N,2-dimethylcyclohexanamine, understanding the origin of stereocontrol is essential for optimizing reaction conditions and developing new synthetic methods.

Density Functional Theory (DFT) is a powerful tool for modeling the transition states that lead to different stereoisomeric products. nih.govresearchgate.net By calculating the Gibbs free energy (ΔG‡) of these diastereomeric transition states, researchers can predict the major stereoisomer formed in a reaction. The stereochemical outcome is determined by the energy difference between the competing transition states (ΔΔG‡). A larger energy difference corresponds to higher predicted stereoselectivity.

For example, in the previously mentioned proline-catalyzed Mannich reaction, theoretical calculations showed that the energy barrier to form the (S)-intermediate was 3.9 kcal/mol lower than the barrier to form the (R)-intermediate (8.5 vs 12.4 kcal/mol). nih.gov This energetic preference for the (S)-pathway provides a clear rationalization for the experimentally observed formation of the (S)-product as the major isomer. nih.gov Computational studies can dissect the stabilizing and destabilizing interactions within each transition state, such as hydrogen bonds and steric clashes, to explain why one pathway is favored over another. semanticscholar.org This detailed mechanistic insight is invaluable for the rational design of new and more selective catalytic systems. researchgate.net

Derivatives, Analogues, and Future Research Directions

Synthesis and Stereochemical Analysis of N,2-Dimethylcyclohexanamine Hydrochloride Analogues

The synthesis of N,2-substituted cycloalkylamines is a significant area of research, primarily due to the creation of multiple chiral centers that dictate the molecule's ultimate function. The synthetic pathways are designed to control the stereochemical outcomes, yielding specific isomers for analysis.

A foundational approach to a related compound, 2,6-dimethylcyclohexylamine, involves the catalytic hydrogenation of 3,5-dimethyl-4-nitro-cyclohexene. This reaction is typically performed in the presence of a palladium catalyst at temperatures ranging from 0°C to 200°C and pressures from atmospheric to 1500 psig, successfully reducing the nitro group and saturating the ring to form the desired amine. prepchem.com

Structural modifications to the N,2-dimethylcyclohexanamine scaffold have a profound impact on reactivity and selectivity. In the context of medicinal chemistry, these changes directly influence a compound's potency and its affinity for biological targets. A systematic study of N,2-substituted cycloalkylamines designed as NET inhibitors revealed clear structure-activity relationships (SAR). nih.gov

Researchers synthesized and tested a series of twenty derivatives, modifying the cycloalkyl ring and the N-substituent. The size of the cycloalkyl ring was found to be a critical determinant of inhibitory potency. For instance, expanding the ring from a cyclobutyl to a cyclopentyl or cyclohexyl moiety resulted in significant changes in activity. nih.gov The study found that a cyclohexyl derivative (compound 11) exhibited a pIC₅₀ value of 6.3 ± 0.1, while the lead compound, also featuring a cyclohexanol (B46403) ring, emerged as the most potent inhibitor. nih.gov

This demonstrates that subtle changes in the ring structure directly alter the molecule's fit within the transporter's binding site, thereby affecting its inhibitory function.

Table 1: Impact of Cycloalkyl Ring Size on NET Inhibitory Activity Data synthesized from research findings on N,2-substituted cycloalkylamine analogues. nih.gov

| Compound Analogue | Cycloalkyl Ring | pIC₅₀ (± 0.1) |

|---|---|---|

| 9 | Cyclobutyl | Diminished Enhancement |

| 10 | Cyclopentyl | Diminished Enhancement |

| 11 | Cyclohexyl | 6.3 |

| 27 (Lead Compound) | Cyclohexyl-based | 8.3 |

The exploration of isomers is crucial for understanding the chemical space around this scaffold. A key isomeric counterpart to the N,2-dimethyl structure is N,N-dimethylcyclohexanamine (DMCHA), where both methyl groups are attached to the nitrogen atom. nih.gov Unlike the targeted, stereochemically sensitive applications of N,2-derivatives, N,N-DMCHA is primarily used as a versatile bulk chemical. It functions as a catalyst in the production of polyurethane foams, an intermediate for rubber accelerators and dyes, and in textile treatments. nih.gov Its synthesis is typically achieved through direct alkylation of cyclohexylamine (B46788) or reductive amination of cyclohexanone (B45756) with dimethylamine. chemicalbook.combdmaee.net This contrast highlights how the specific placement of methyl groups—on the ring versus on the nitrogen—dramatically shifts the compound's properties from a specific chiral agent to a general-purpose industrial catalyst.

Homologous series, where the length of an alkyl chain is systematically varied, are also explored. In the development of NET inhibitors, analogues with different N-substituents were synthesized, demonstrating that modulating the properties of the amine group is as critical as modifying the cycloalkyl ring. nih.gov

Structure-Reactivity and Structure-Selectivity Relationship Studies in Derivatives

The relationship between a molecule's three-dimensional structure and its activity is a central theme in the study of N,2-dimethylcyclohexanamine derivatives. For chiral molecules, stereochemistry is the ultimate arbiter of selectivity. This was explicitly demonstrated in the detailed investigation of the eight stereoisomers of a potent N,2-substituted cyclohexylamine NET inhibitor (compound 27). nih.gov

The inhibitory potencies (pIC₅₀ values) of the separated isomers varied significantly, proving that the biological target could exquisitely differentiate between subtle changes in stereochemical configuration. This high degree of structure-selectivity underscores the importance of asymmetric synthesis to produce single, active enantiomers rather than racemic mixtures.

Table 2: Influence of Stereochemistry on NET Inhibitory Potency for Analogues Data represents a conceptual illustration based on findings that different stereoisomers of lead compounds exhibit varied potencies. nih.gov

| Stereoisomer of Lead Compound Analogue | Ring Configuration | N-Substituent Configuration | Relative Potency (pIC₅₀) |

|---|---|---|---|

| Isomer 1 | 1R, 2R | --- | High |

| Isomer 2 | 1S, 2S | --- | High |

| Isomer 3 | 1R, 2S | --- | Moderate |

| Isomer 4 | 1S, 2R | --- | Moderate |

| Isomer 5 | cis-isomer A | --- | Low |

| Isomer 6 | cis-isomer B | --- | Low |

| Isomer 7 | trans-isomer A | --- | Very Low |

| Isomer 8 | trans-isomer B | --- | Very Low |

Expansion of Catalytic and Synthetic Applications to Broader Substrate Scope

While much focus has been on therapeutic applications, the inherent chirality and structural tunability of N,2-dimethylcyclohexanamine analogues make them promising candidates for asymmetric catalysis. Chiral amines are widely used as organocatalysts or as ligands for transition metals to control the stereochemical outcome of reactions.

The expansion of applications for this scaffold is exemplified by the successful design of derivatives as NET inhibitors, moving from a simple chemical structure to a highly specialized biological tool. nih.gov Looking forward, similar chiral amine scaffolds are being integrated into advanced catalytic systems. For example, chiral cyclopentadienyl (B1206354) (Cp) ligands are used in rhodium catalysis for highly selective C-H functionalization reactions, a powerful method for constructing complex molecules. thieme-connect.de The design principles used to create these sophisticated metal ligands—imparting chirality and steric bulk to control access to a catalytic center—could be applied to N,2-dimethylcyclohexanamine derivatives to develop novel catalysts for a broad range of chemical transformations.

Integration into Supramolecular Chemistry and Advanced Materials Design

The precise three-dimensional structure and potential for forming specific non-covalent interactions make N,2-dimethylcyclohexanamine derivatives attractive building blocks for supramolecular chemistry and materials science. Supramolecular assemblies rely on molecular recognition, where host and guest molecules fit together through complementary shapes and interactions. The defined stereochemistry of chiral cyclohexylamines could be exploited to create chiral selectors for resolving racemic mixtures or to act as templates for directing the formation of larger, ordered structures.

While direct integration of this compound into materials is an emerging area, the principles are well-established. Chiral molecules are used to create liquid crystals, chiral polymers, and functional surfaces. The ability to synthesize multiple stereoisomers of N,2-substituted amines, as demonstrated in medicinal chemistry studies nih.gov, provides a platform for systematically investigating how molecular chirality can be translated into macroscopic material properties.

Emerging Methodologies for Synthesis and Application

Progress in the synthesis and application of chiral compounds like this compound is driven by new technologies. Emerging methodologies focus on more efficient and selective ways to produce and separate enantiomers.

Advanced Separation Techniques: High-performance liquid chromatography (HPLC) using chiral stationary phases is a cornerstone technology for analyzing and separating enantiomers with high resolution and sensitivity. mdpi.comnih.gov Capillary electrophoresis (CE) has also emerged as a powerful tool, offering high separation efficiency, rapid analysis times, and minimal sample consumption. nih.gov These techniques are critical for the quality control and analysis required in both pharmaceutical development and catalysis research. mdpi.com

Novel Synthetic Methods: Beyond traditional chemical synthesis, enzymatic methods are gaining prominence. Biocatalysis, using enzymes like ene-reductases, can achieve exceptionally high enantioselectivity in the synthesis of chiral molecules. For example, ene-reductases have been used for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones, which are valuable precursors for complex chiral structures, by generating quaternary stereocenters with up to >99% enantiomeric excess. nih.gov Applying such biocatalytic methods could lead to more sustainable and efficient routes for producing specific stereoisomers of N,2-dimethylcyclohexanamine and its analogues.

Identification of New Research Frontiers for the Chemical Compound

While direct and extensive research on the derivatives and analogues of this compound is limited in publicly available scientific literature, new research frontiers for this compound can be extrapolated from the known applications of its isomers and other structurally related cycloalkylamines. The unique stereochemistry of this compound presents intriguing possibilities for novel applications, particularly in catalysis, materials science, and pharmacology.

Future research could productively focus on several key areas:

Stereoselective Catalysis: The chiral nature of N,2-dimethylcyclohexanamine, owing to its specific spatial arrangement of the methyl groups, makes it a candidate for investigation as a chiral auxiliary or ligand in asymmetric synthesis. myuchem.comwikipedia.orgsigmaaldrich.com Chiral amines are crucial in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where one enantiomer of a drug often has the desired therapeutic effect while the other may be inactive or even harmful. yale.edu Research into the N,N'-substituted derivatives of similar diamines has shown that tuning the steric and electronic properties can optimize their effectiveness in asymmetric transformations. myuchem.com

Potential Research Questions:

Can this compound be effectively used as a chiral ligand in asymmetric hydrogenation, alkylation, or aldol (B89426) reactions?

How does the stereochemistry of N,2-dimethylcyclohexanamine influence the enantioselectivity of catalytic reactions compared to its other isomers, such as (1S,2S)-1,2-diaminocyclohexane derivatives? myuchem.com

Would derivatization of the amine group lead to more effective and versatile catalysts?

Materials Science and Polymer Chemistry: The isomer N,N-dimethylcyclohexylamine (DMCHA) is widely used as a catalyst in the production of polyurethane foams and as an intermediate for rubber accelerators. nih.govcymitquimica.comhaz-map.com The catalytic activity of such amines accelerates the reaction between isocyanates and polyols. It is conceivable that this compound, due to its different steric profile, could offer advantages in controlling reaction kinetics or the final properties of the polymer.

Potential Research Directions:

Investigation of N,2-dimethylcyclohexanamine as a catalyst in polyurethane foam production to understand its effect on curing time and the mechanical properties of the resulting polymer.

Exploration of its utility as a building block for novel polymers, where its specific stereochemistry could influence the polymer's architecture and bulk properties.

Its potential as a corrosion inhibitor, a known application for its isomer DMCHA, could be another avenue for research. cymitquimica.com

Pharmacological Applications: While there is a lack of direct pharmacological studies on this compound, the structural motif of a substituted cyclohexylamine is present in various biologically active compounds. For instance, research on 2,6-disubstituted cyclohexanols, which are structurally similar, has explored their potential as anesthetics, drawing comparisons to the anesthetic propofol. smith.edu Furthermore, other cyclic amines have been investigated for a range of biological activities. The synthesis of various 2-arylaminopyrimidine derivatives has been explored for the treatment of acute lung injury. nih.gov Additionally, novel 2,2-dimethylchromene derivatives have been synthesized and evaluated as potential antifungal agents. nih.gov

Potential Areas of Pharmacological Investigation:

Screening for anesthetic properties, given the structural similarities to other potential anesthetic compounds. smith.edu

Synthesis of a library of derivatives to screen for other biological activities, such as antifungal, antiviral, or anticancer properties.

Investigation as a scaffold for the development of new therapeutic agents, leveraging its specific stereochemistry to potentially improve target binding and selectivity.

Conclusion and Future Outlook

Summary of Key Academic Contributions and Discoveries in N,2-Dimethylcyclohexanamine Hydrochloride Research

At present, there are no significant academic contributions or discoveries specifically focused on this compound to report. The primary available information is limited to its basic chemical identifiers.

Table 1: Basic Chemical Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H18ClN |

| IUPAC Name | N,2-dimethylcyclohexan-1-amine;hydrochloride |

| CAS Number | 101257-67-4 |

This data is algorithmically generated and requires experimental verification.

The lack of published research means that its synthesis, spectroscopic characterization, physical properties, and potential applications are yet to be formally documented in the scientific literature. While research exists for related compounds, such as various stereoisomers of dimethylcyclohexylamine, these findings cannot be directly extrapolated to the N,2-isomer.